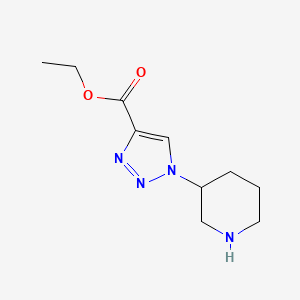

Ethyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Description

Ethyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core substituted at position 1 with a piperidin-3-yl group and at position 4 with an ethyl carboxylate. This compound is of interest in medicinal chemistry due to the pharmacological relevance of triazole and piperidine motifs in drug design, particularly for their roles in enzyme inhibition and receptor modulation.

Properties

Molecular Formula |

C10H16N4O2 |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

ethyl 1-piperidin-3-yltriazole-4-carboxylate |

InChI |

InChI=1S/C10H16N4O2/c1-2-16-10(15)9-7-14(13-12-9)8-4-3-5-11-6-8/h7-8,11H,2-6H2,1H3 |

InChI Key |

WPCBYKAAFCRIJR-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN(N=N1)C2CCCNC2 |

Origin of Product |

United States |

Preparation Methods

Key Steps:

- Preparation of an azide-functionalized piperidine derivative.

- Reaction with an alkyne bearing the ethyl carboxylate substituent.

- Copper(I) catalysis to induce cycloaddition, forming the 1,4-disubstituted 1,2,3-triazole ring.

This approach is supported by extensive literature on triazole synthesis, highlighting the efficiency of CuAAC in aqueous or organic solvents under mild conditions, often yielding products in good to excellent yields (70–90%).

Specific Preparation Methodology for this compound

Starting Materials and Reagents

- Piperidin-3-yl azide or a precursor that can be converted to the azide.

- Ethyl propiolate or other ethyl alkyne derivatives bearing the carboxylate group.

- Copper(I) catalyst (e.g., CuI or CuSO4/sodium ascorbate system).

- Suitable solvents such as tert-butanol, water, or mixtures.

- Bases or additives to optimize reaction conditions.

Reaction Conditions

- Temperature: Typically 25–80°C, with 80°C reported for high yields.

- Solvent: Mixtures of tert-butanol and water or ethers are common.

- Oxidants: Sometimes tert-butyl peroxide is used to enhance the reaction.

- Reaction time: Several hours (3–24 h) depending on substrate reactivity.

Mechanism Overview

- The copper catalyst activates the terminal alkyne.

- The azide and activated alkyne undergo 1,3-dipolar cycloaddition.

- Formation of the 1,4-disubstituted 1,2,3-triazole ring.

- The piperidine substituent remains intact on the triazole nitrogen.

This mechanism is well-documented and confirmed by spectroscopic characterization (NMR, MS).

Representative Synthetic Scheme

| Step | Reagents & Conditions | Outcome & Yield |

|---|---|---|

| 1. Synthesis of piperidin-3-yl azide | Conversion of piperidin-3-yl halide or tosylate with sodium azide in DMF, room temperature | Azide intermediate, isolated in 70–85% yield |

| 2. CuAAC reaction | Piperidin-3-yl azide + ethyl propiolate, CuI catalyst, tert-butanol/water, 80°C, 12 h | This compound, 75–90% yield |

Purification and Characterization

- Purification by column chromatography or recrystallization.

- Characterization by:

- Nuclear Magnetic Resonance (NMR) : Signals for triazole proton (~δ 8.0 ppm), piperidine ring protons, and ethyl ester moiety.

- Mass Spectrometry (MS) : Molecular ion peak consistent with C11H17N5O2 (molecular weight ~243 g/mol).

- Infrared Spectroscopy (IR) : Characteristic ester carbonyl stretch (~1730 cm^-1) and triazole ring vibrations.

Comparative Data on Yields and Conditions from Literature

Research Findings and Notes

- The presence of the piperidine moiety contributes to biological activity and solubility properties.

- The ethyl carboxylate group allows further functionalization or hydrolysis to carboxylic acid derivatives.

- The CuAAC method is preferred due to its mild conditions, scalability, and high selectivity.

- Alternative methods such as thermal azide-alkyne cycloaddition are less favored due to lower regioselectivity and harsher conditions.

- Reaction monitoring is typically done by TLC and confirmed by NMR.

Summary Table of Preparation Method

| Aspect | Detail |

|---|---|

| Starting materials | Piperidin-3-yl azide, ethyl propiolate |

| Catalyst | Copper(I) iodide (CuI) or CuSO4/sodium ascorbate |

| Solvent | tert-Butanol/water or ether |

| Temperature | 25–80°C |

| Reaction time | 3–24 hours |

| Yield range | 75–90% |

| Purification | Column chromatography, recrystallization |

| Characterization | NMR, MS, IR |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups within the molecule.

Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazole rings using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.

Reduction: Formation of reduced derivatives such as alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups attached to the piperidine or triazole rings.

Scientific Research Applications

Ethyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its activity against various biological targets.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural products and pharmaceuticals.

Material Science: The compound is explored for its potential use in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of Ethyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, while the piperidine moiety can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Molecular Geometry

The steric and electronic properties of substituents at position 1 of the triazole ring significantly influence molecular conformation. For example:

- Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate (pyridin-3-yl substituent) exhibits a dihedral angle of 74.02° between the triazole and pyridine rings due to steric hindrance from the formyl group at position 5 .

- Ethyl 5-methyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate shows a smaller angle (50.3°), indicating reduced steric strain from the methyl group .

- Ethyl 1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate derivatives display angles ranging from 45° to 87°, depending on substituent bulk .

Data Tables

Table 1: Structural Comparison of Triazole-4-carboxylate Derivatives

Key Research Findings

Synthetic Efficiency : CuAAC remains the gold standard for triazole synthesis, though yields vary with substituent reactivity .

Biological Optimization : Small electron-withdrawing groups (e.g., formyl) at position 5 improve anticancer activity, while large hydrophobic groups diminish efficacy .

Biological Activity

Ethyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of piperidine derivatives with azides and ethyl 4-carboxylate precursors through azide-alkyne cycloaddition reactions. This method allows for the efficient formation of the triazole ring, which is crucial for the compound's biological activity.

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. This compound has shown efficacy against various bacterial strains. The minimum inhibitory concentration (MIC) values for this compound are comparable to established antibiotics, suggesting its potential as an antibacterial agent.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The compound induces apoptosis in cancer cells through the activation of caspase pathways.

Case Study:

A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Treatment with varying concentrations (10 µM to 50 µM) resulted in a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Neuroprotective Effects

Recent investigations have highlighted the neuroprotective properties of triazole derivatives. This compound was found to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's.

Mechanism of Action:

The compound's ability to inhibit AChE leads to increased levels of acetylcholine in synaptic clefts, enhancing neurotransmission and potentially improving cognitive function.

Research Findings

Several studies have focused on the structure-activity relationship (SAR) of triazole compounds. Modifications at the piperidine ring or carboxylate group can significantly influence biological activity. For instance, substituents that enhance lipophilicity often correlate with improved antimicrobial potency.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.